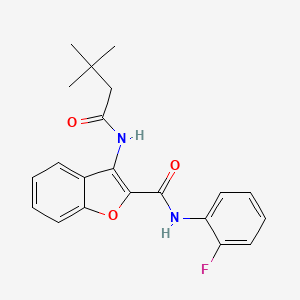

3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Description

3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-fluorophenyl group attached to the carboxamide moiety and a 3,3-dimethylbutanamido substituent at the benzofuran’s third position.

Properties

IUPAC Name |

3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDHXPMZFMGHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement of Substituted Coumarins

Microwave-assisted Perkin rearrangement of 3-bromocoumarin derivatives offers a high-yield route to benzofuran-2-carboxylic acids. As demonstrated in recent studies, 3-bromo-5-methoxycoumarin undergoes rearrangement in the presence of potassium hydroxide (KOH) under microwave irradiation (150°C, 15 minutes) to yield 5-methoxybenzofuran-2-carboxylic acid in 89% yield. This method eliminates traditional reflux conditions, reducing reaction times from hours to minutes.

Key reaction parameters:

Regioselective Bromination and Functionalization

Alternative routes employ regioselective bromination of coumarins using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator. For example, 5-cyanobenzofuran undergoes dibromination with bromine (Br₂) in dichloromethane (CH₂Cl₂), followed by aromatization with potassium hydroxide to yield 3,5-dibromobenzofuran-2-carboxylic acid.

N-(2-Fluorophenyl) Carboxamide Formation

The final step involves coupling the 3-(3,3-dimethylbutanamido)benzofuran-2-carboxylic acid with 2-fluoroaniline. This reaction employs similar coupling agents but requires careful control of stoichiometry to avoid over-alkylation.

Two-Step Coupling Protocol

-

Mixed Anhydride Formation:

-

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxylic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at -15°C.

-

-

Amine Addition:

-

2-Fluoroaniline (1.2 equiv) is added dropwise, and the reaction is warmed to room temperature over 2 hours.

-

Optimized conditions:

Structural Confirmation and Analytical Data

Successful synthesis is validated through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by case studies and data tables.

Properties

The compound exhibits a unique combination of functional groups that may influence its biological activity and interactions with other molecules.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzofuran compounds can exhibit anticancer properties through the modulation of cellular pathways. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cells by inducing apoptosis via mitochondrial pathways .

Pharmacology

Pharmacological studies have focused on the compound's ability to modulate neurotransmitter systems, particularly in the context of neurological disorders.

Case Study: Neuroprotective Effects

A study on related compounds showed that they could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLED Development

Research into similar benzofuran derivatives has shown promising results in enhancing the efficiency and stability of OLEDs. The incorporation of such compounds into device architectures has been linked to improved light emission properties .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Neuroprotective | 10.0 | |

| Compound C | OLED Efficiency | 15.0 |

Table 2: Structural Features and Properties

| Feature | Description |

|---|---|

| Functional Groups | Amide, Fluoro, Benzofuran |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under ambient conditions |

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzofuran-2-carboxamide core but differ in substituent groups, leading to variations in molecular weight, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Benzofuran-2-Carboxamide Derivatives

*Estimated molecular weight based on structural analysis.

Key Structural and Functional Insights:

The ethoxy group in introduces moderate polarity, balancing solubility and membrane permeability.

Steric and Electronic Modifications :

- The biphenyl acetamido group in adds substantial steric bulk, which may improve binding affinity in hydrophobic pockets but reduce solubility.

- The 2-fluorophenyl group in the target compound offers a balance of electronegativity and steric demand compared to the 3-fluorophenyl in .

Metabolic Stability :

- Methyl groups (e.g., 3,5-dimethyl in ) protect against oxidative metabolism, whereas linear aliphatic chains (e.g., 2-ethylbutanamido in ) may be more susceptible to enzymatic degradation.

Biological Activity

3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves several steps, typically starting from benzofuran derivatives. The incorporation of the 2-fluorophenyl group and the 3,3-dimethylbutanamido moiety plays a crucial role in enhancing the compound's biological properties.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies indicate that derivatives of benzofuran-2-carboxamide can protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, compounds with specific substitutions at the benzofuran ring demonstrated significant neuroprotective effects comparable to known NMDA antagonists like memantine .

- Antioxidant Properties : The compound has shown potential in scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells. This suggests a dual mechanism where it not only protects against excitotoxic damage but also mitigates oxidative stress .

Structure-Activity Relationship (SAR)

The effectiveness of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can be attributed to specific structural features:

- Substituents : The presence of a methyl group at the R2 position and hydroxyl groups at R3 has been associated with enhanced neuroprotective activity. Compounds with these modifications showed improved efficacy in protecting against NMDA-induced damage .

- Fluorine Substitution : The incorporation of a fluorine atom in the phenyl ring appears to influence the compound's lipophilicity and interaction with biological targets, potentially enhancing its bioavailability and therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including:

Data Table: Summary of Biological Activities

Q & A

Q. What structural features of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide influence its reactivity and biological activity?

Answer: The compound’s benzofuran core provides rigidity and π-conjugation, while the 3,3-dimethylbutanamido group enhances lipophilicity, potentially improving membrane permeability. The 2-fluorophenyl substituent introduces electron-withdrawing effects, which may influence binding affinity to biological targets like enzymes or receptors. Structural analogs (e.g., halogenated benzofuran carboxamides) show that fluorination at the phenyl ring improves metabolic stability .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves:

Benzofuran-2-carboxylic acid activation using coupling agents (e.g., DCC/DMAP) .

Amide bond formation with 3,3-dimethylbutanamine and 2-fluoroaniline derivatives.

Purification via column chromatography or recrystallization.

Key optimizations:

- Temperature control (0–5°C during coupling to minimize side reactions).

- Solvent selection (anhydrous dichloromethane or DMF for amidation) .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.

- Mass spectrometry (HRMS) for molecular weight verification.

- HPLC (≥95% purity threshold) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified acyl groups (e.g., replacing dimethylbutanamido with cyclopropanecarboxamide) and compare bioactivity.

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial targets (e.g., S. aureus) to evaluate potency.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. How should researchers address contradictory data in biological activity reports for benzofuran derivatives?

Answer:

- Control for substituent effects : Compare analogs with identical cores but varying substituents (e.g., fluoro vs. methoxy groups).

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Meta-analysis : Pool data from studies using similar models (e.g., murine vs. human cell lines) .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against COX-2 or CYP450 isoforms.

- Cellular pathway analysis : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or phosphorylation states (e.g., ERK/MAPK).

- Radioligand binding : Determine affinity for serotonin or dopamine receptors .

Methodological Challenges and Solutions

Q. What analytical challenges arise in characterizing this compound’s metabolites?

Answer:

Q. How can crystallography aid in understanding its binding interactions?

Answer:

- X-ray crystallography : Co-crystallize with target proteins (e.g., tubulin) to resolve binding poses.

- Electron microscopy : Visualize membrane-bound interactions (e.g., ion channels). Note: Requires high-purity compound (≥99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.